molecular formula C10H11N3 B1317198 4-(4-Methyl-1h-imidazol-1-yl)benzenamine CAS No. 102791-87-7

4-(4-Methyl-1h-imidazol-1-yl)benzenamine

Cat. No. B1317198
CAS No.: 102791-87-7
M. Wt: 173.21 g/mol
InChI Key: PJUPTRYCQKQLCI-UHFFFAOYSA-N
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Patent
US07528143B2

Procedure details

To a solution of 1-fluoro-4-nitrobenzene (1.7 g, 12 mmol) in DMF (100 mL) was added 4-methyl-1H-imidazole (0.82 g, 10 mmol) and K2CO3 (11 g, 80 mmol). The mixture was heated at reflux under the argon atmosphere for 20 h. The mixture was filtered and the filtrate concentrated in vacuo. The residue was dissolved in EtOAc (100 mL) and washed with brine (100 mL×2). The organic layer was dried and concentrated. The solid was dissolved in MeOH and bubbled with Ar for 2 min. before adding 10% Pd—C. The hydrogenation was finished in 4 h. The catalyst was removed by filtration and solvent was removed in vacuo to afford title compound (1.5 g, 87%) as brown solid.
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
0.82 g
Type
reactant
Reaction Step One
Name
Quantity
11 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
87%

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-])=O)=[CH:4][CH:3]=1.[CH3:11][C:12]1[N:13]=[CH:14][NH:15][CH:16]=1.C([O-])([O-])=O.[K+].[K+]>CN(C=O)C>[CH3:11][C:12]1[N:13]=[CH:14][N:15]([C:2]2[CH:7]=[CH:6][C:5]([NH2:8])=[CH:4][CH:3]=2)[CH:16]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
1.7 g
Type
reactant
Smiles
FC1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
0.82 g
Type
reactant
Smiles
CC=1N=CNC1
Name
Quantity
11 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux under the argon atmosphere for 20 h
Duration
20 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in EtOAc (100 mL)
WASH
Type
WASH
Details
washed with brine (100 mL×2)
CUSTOM
Type
CUSTOM
Details
The organic layer was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The solid was dissolved in MeOH
CUSTOM
Type
CUSTOM
Details
bubbled with Ar for 2 min.
Duration
2 min
ADDITION
Type
ADDITION
Details
before adding 10% Pd—C
CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration and solvent
CUSTOM
Type
CUSTOM
Details
was removed in vacuo

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CC=1N=CN(C1)C1=CC=C(C=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 86.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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